molecular formula C9H14O2 B1196867 8-Nonynoic acid CAS No. 30964-01-3

8-Nonynoic acid

Cat. No.: B1196867
CAS No.: 30964-01-3
M. Wt: 154.21 g/mol
InChI Key: NLRIJHGYFNZMGB-UHFFFAOYSA-N
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Description

8-Nonynoic acid is a medium-chain fatty acid with the molecular formula C9H14O2. It is characterized by the presence of a triple bond between the eighth and ninth carbon atoms in its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nonynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the hydrolysis of esters derived from this compound precursors .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nonynoic acid esters. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Nonynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Scientific Research Applications

8-Nonynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-nonynoic acid involves its interaction with various molecular targets and pathways. The triple bond in its structure allows it to participate in unique chemical reactions, influencing cellular processes and metabolic pathways. Its carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

    8-Nonenoic acid: Similar structure but with a double bond instead of a triple bond.

    7-Octynoic acid: One carbon shorter with a triple bond.

    9-Decynoic acid: One carbon longer with a triple bond.

Properties

IUPAC Name

non-8-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRIJHGYFNZMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184954
Record name 8-Nonynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30964-01-3
Record name 8-Nonynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nonynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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